molecular formula C6H7F7O2 B3040816 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol CAS No. 243139-59-5

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol

Cat. No.: B3040816
CAS No.: 243139-59-5
M. Wt: 244.11 g/mol
InChI Key: IIBSDQLPUUEGOR-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol is a fluorinated alcohol compound with the molecular formula C6H7F7O2. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications, particularly in the field of organic synthesis and material science .

Preparation Methods

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated alkene with a trifluoromethoxy group in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, such as enzymes and receptors, by increasing the compound’s lipophilicity and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O2/c7-4(2-1-3-14,5(8,9)10)15-6(11,12)13/h14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSDQLPUUEGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(F)(F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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